N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide
Description
N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide is an organic compound characterized by the presence of a furan ring attached to a carboxamide group, with a styryl group substituted at the nitrogen atom
Properties
IUPAC Name |
N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-5-6-13(10-12(11)2)7-8-16-15(17)14-4-3-9-18-14/h3-10H,1-2H3,(H,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOKWTUADFEEEJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CNC(=O)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/NC(=O)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide typically involves the reaction of 3,4-dimethylbenzaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The furan ring and styryl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide exerts its effects involves the activation of specific molecular pathways. For example, it has been shown to induce the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) protein, which plays a role in cellular defense against oxidative stress . Additionally, the compound can modulate the levels of nitric oxide and glutathione, contributing to its cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide: This compound shares structural similarities with N-[(E)-2-(3,4-dimethylphenyl)ethenyl]furan-2-carboxamide but differs in the substitution pattern on the aromatic ring.
N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide: Another similar compound with a different substitution pattern, which affects its chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce specific protein expressions and protect cells from stress makes it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
